molecular formula C20H22Cl2N2O2 B2681354 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide CAS No. 1421508-08-8

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide

Cat. No.: B2681354
CAS No.: 1421508-08-8
M. Wt: 393.31
InChI Key: PUIAMJRRSGMMBU-UHFFFAOYSA-N
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Description

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the 3,5-dichlorophenyl group: This step involves the reaction of the morpholine derivative with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-phenylpropyl group: This can be done through a nucleophilic substitution reaction using 3-phenylpropyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for conditions where morpholine derivatives have shown efficacy.

    Industry: As a component in the manufacture of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide would depend on its specific biological target. Generally, morpholine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dichlorophenyl)-N-(2-phenylethyl)morpholine-4-carboxamide
  • 2-(3,5-dichlorophenyl)-N-(4-phenylbutyl)morpholine-4-carboxamide

Uniqueness

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can help identify its unique properties and potential advantages in various applications.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c21-17-11-16(12-18(22)13-17)19-14-24(9-10-26-19)20(25)23-8-4-7-15-5-2-1-3-6-15/h1-3,5-6,11-13,19H,4,7-10,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIAMJRRSGMMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCCCC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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